N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide
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Overview
Description
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring and a benzamide moiety. The presence of methoxy and methyl groups further enhances its chemical properties and potential reactivity.
Mechanism of Action
Target of Action
The primary target of this compound is the FtsZ protein . FtsZ is a protein essential for bacterial cell division, and it plays a crucial role in the formation of the division septum .
Mode of Action
The compound interacts with its target, the FtsZ protein, by disrupting its GTPase activity and dynamic assembly . This interaction inhibits bacterial cell division, leading to bacterial cell death .
Biochemical Pathways
The compound affects the bacterial cell division pathway . By disrupting the GTPase activity and dynamic assembly of FtsZ, it prevents the formation of the division septum, which is a crucial step in bacterial cell division .
Pharmacokinetics
The compound’s strong antibacterial activities against different bacteria strains, including mrsa, vre, and ndm-1 escherichia coli, suggest that it may have favorable absorption, distribution, metabolism, and excretion properties .
Result of Action
The result of the compound’s action is the inhibition of bacterial cell division, leading to bacterial cell death . This makes it a potential candidate for the development of new antibacterial agents targeting FtsZ .
Action Environment
The action of the compound can be influenced by environmental factors such as solvent polarity . For example, the excited state intramolecular proton transfer (ESIPT) reaction of similar compounds has been found to be increasingly difficult to occur as solvent polarity increases . This suggests that the compound’s action, efficacy, and stability could be influenced by the polarity of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide typically involves the condensation of 4-methoxy-3-methylbenzaldehyde with 2-aminothiophenol, followed by cyclization and subsequent reaction with 3-methylbenzoyl chloride. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or ethanol. The reaction is typically carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of 4-methoxy-3-methylbenzoic acid or 4-methoxy-3-methylbenzaldehyde.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of halogenated benzothiazole derivatives.
Scientific Research Applications
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
- N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide
- N′1E,N′2E)-N′1,N′2-bis((2-hydroxynaphthalen-1-yl)methylene)oxalohydrazide
Comparison: N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide is unique due to its specific combination of a benzothiazole ring and a benzamide moiety. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the methoxy group can influence its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-6-4-7-12(10-11)16(20)18-17-19(2)15-13(21-3)8-5-9-14(15)22-17/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRBYLDONPUFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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